molecular formula C13H16N4O4 B6431350 ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1903521-24-3

ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No.: B6431350
CAS No.: 1903521-24-3
M. Wt: 292.29 g/mol
InChI Key: PZHPQSZFPYZLQL-UHFFFAOYSA-N
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Description

Ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, an oxadiazole ring, and a carbamate group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyridine ring and the carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions, receptor binding, and cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism by which ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate include other carbamate derivatives, pyridine-containing molecules, and oxadiazole-based compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-3-19-10-6-5-9(7-14-10)12-16-11(21-17-12)8-15-13(18)20-4-2/h5-7H,3-4,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHPQSZFPYZLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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